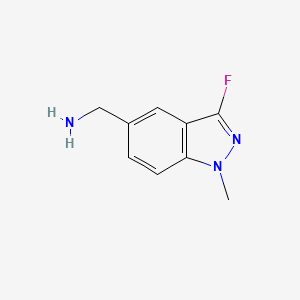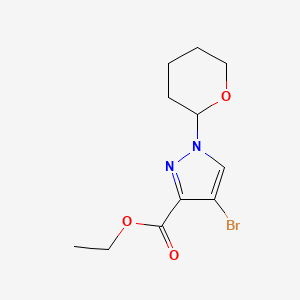
Ethyl 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an ethyl ester group at the 3-position The tetrahydro-2H-pyran-2-yl group is attached to the nitrogen atom at the 1-position of the pyrazole ring
Vorbereitungsmethoden
The synthesis of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromine atom and the ethyl ester group. The tetrahydro-2H-pyran-2-yl group is then attached to the nitrogen atom of the pyrazole ring. The reaction conditions often involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the bromine atom and the pyrazole ring often play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine. The uniqueness of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate lies in the specific properties imparted by the bromine atom, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15BrN2O3 |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
ethyl 4-bromo-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-16-11(15)10-8(12)7-14(13-10)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
LZXVJNFBXBMDAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1Br)C2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)
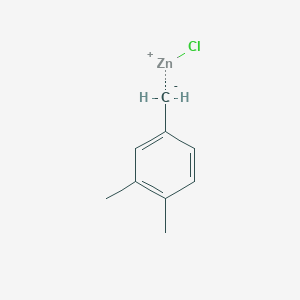
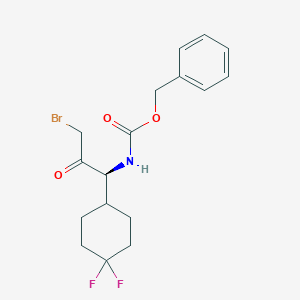

![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)
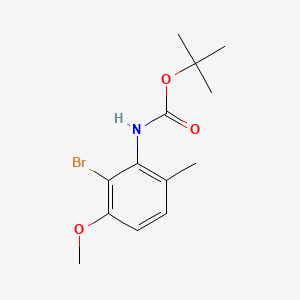
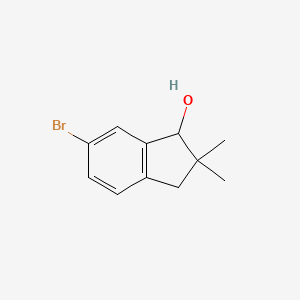

![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
